molecular formula C10H24Cl2N2O4Pt B12511156 bis(acetic acid) cyclohexylamine platinum(II) chloride amine

bis(acetic acid) cyclohexylamine platinum(II) chloride amine

Cat. No.: B12511156
M. Wt: 502.3 g/mol
InChI Key: TWEQNPPRXJRHHM-UHFFFAOYSA-L
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Description

Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is part of a broader class of platinum complexes that have shown significant promise in oncology due to their ability to interact with DNA and inhibit cell division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acetic acid) cyclohexylamine platinum(II) chloride amine typically involves the reaction of platinum(II) chloride with cyclohexylamine and acetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Bis(acetic acid) cyclohexylamine platinum(II) chloride amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the platinum complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(acetic acid) cyclohexylamine platinum(II) chloride amine involves its interaction with DNA. The compound binds to the N7 position of purine bases, forming intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound’s ability to overcome resistance mechanisms, such as reduced drug uptake and increased DNA repair, further enhances its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is unique due to its specific ligand arrangement, which imparts distinct reactivity and biological activity. Its ability to overcome resistance mechanisms and its oral bioavailability make it a promising candidate for further development .

Properties

Molecular Formula

C10H24Cl2N2O4Pt

Molecular Weight

502.3 g/mol

IUPAC Name

acetic acid;azane;cyclohexanamine;dichloroplatinum

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2

InChI Key

TWEQNPPRXJRHHM-UHFFFAOYSA-L

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl

Origin of Product

United States

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